2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is a sterically hindered phenolic antioxidant. Unlike unsubstituted hydroquinone or its more common analog 2,5-di-tert-butylhydroquinone (DTBHQ), this compound features two large 1,1,3,3-tetramethylbutyl (tert-octyl) side chains. These bulky, lipophilic groups are specifically engineered to enhance solubility in organic media, improve compatibility with polymer matrices, and modify thermal properties, making it a specialized choice for applications where generic antioxidants are inadequate. [1]
Replacing 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone with seemingly similar compounds like unsubstituted hydroquinone (HQ) or 2,5-di-tert-butylhydroquinone (DTBHQ) often leads to process or performance failure. The specific size and structure of the tert-octyl groups are critical determinants of its solubility, melting point, and molecular interactions. Substituting with HQ would drastically reduce solubility in non-polar systems and increase volatility. While DTBHQ is a closer analog, its significantly different melting point and lower solubility impartation to derived polymers demonstrate that even minor changes to the alkyl chain can fundamentally alter material properties and end-use performance, making direct substitution unreliable for optimized systems. [REFS-1, REFS-2]
When used as a monomer in the synthesis of a polyether ether ketone (PEEK) derivative, 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone yields a final polymer that is soluble in common industrial solvents including acetone, tetrahydrofuran (THF), and dichloromethane. In a direct comparison, the same PEEK derivative synthesized with the smaller analog, 2,5-di-tert-butylhydroquinone (DTBHQ), resulted in a polymer with poor solubility in both acetone and THF, limiting its processability. [1]
| Evidence Dimension | Solubility of Resulting PEEK Polymer |
| Target Compound Data | Soluble in acetone, tetrahydrofuran, and dichloromethane |
| Comparator Or Baseline | Polymer derived from 2,5-di-tert-butylhydroquinone (DTBHQ) was 'not good' (poorly soluble) in acetone and tetrahydrofuran |
| Quantified Difference | Qualitatively high vs. poor solubility, enabling processing in common solvents. |
| Conditions | Step-growth polymerization of a PEEK derivative with different hydroquinone monomers. |
This improved solubility is critical for solution-based processing, casting, and formulation of advanced polymers, enabling applications not feasible with the less-soluble DTBHQ-derived alternative.
This compound possesses a significantly lower melting point (reported as 130-133°C) compared to its close structural analog, 2,5-di-tert-butylhydroquinone (DTBHQ), which melts at a much higher temperature of 216-218°C. [REFS-1, REFS-2]
| Evidence Dimension | Melting Point |
| Target Compound Data | 130 - 133 °C |
| Comparator Or Baseline | 2,5-di-tert-butylhydroquinone (DTBHQ): 216 - 218 °C |
| Quantified Difference | ~85 °C lower melting point |
| Conditions | Standard melting point determination (literature values). |
The substantially lower melting point allows for easier and more energy-efficient incorporation into polymer melts and other formulations at lower processing temperatures, preventing thermal degradation of other sensitive components.
In a direct comparison of antimicrobial activity against *Staphylococcus aureus*, 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone showed potent activity with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL. In contrast, the parent compound, hydroquinone, and the analog 2,5-di-tert-butylhydroquinone (DTBHQ) were largely inactive, with MICs greater than 400 µg/mL and greater than or equal to 200 µg/mL, respectively. [1]
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) vs. S. aureus |
| Target Compound Data | 5 µg/mL |
| Comparator Or Baseline | Hydroquinone (HQ): >400 µg/mL; 2,5-di-tert-butylhydroquinone (DTBHQ): ≥200 µg/mL |
| Quantified Difference | At least 40-fold to 80-fold more potent than its closest analogs. |
| Conditions | Standard MIC assay against Staphylococcus aureus. |
This demonstrates that the specific tert-octyl side chains confer unique and potent biological activity, justifying its selection in high-performance antimicrobial material development where simpler, cheaper analogs are ineffective.
For the synthesis of specialty polymers like PEEK derivatives that require solution-based processing, film casting, or membrane formation. Its ability to confer solubility to the polymer backbone where analogs like DTBHQ fail is a decisive advantage. [1]
As an antioxidant in polymer or elastomer systems processed at moderate temperatures. Its lower melting point compared to DTBHQ facilitates homogenous dispersion into the matrix without requiring excessively high temperatures that could degrade other additives or the polymer itself.
As the active component in developing antimicrobial plastics, coatings, or composites. Its potent, specific activity against bacteria like *S. aureus* at low concentrations makes it a prime candidate where common phenolics like hydroquinone or DTBHQ show no useful effect. [2]
Irritant;Health Hazard